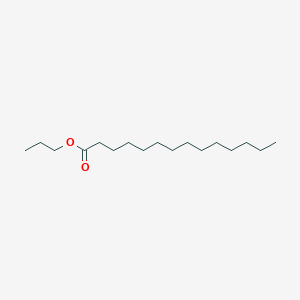

Propyl myristate

Übersicht

Beschreibung

Propyl myristate is a useful research compound. Its molecular formula is C17H34O2 and its molecular weight is 270.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wirkmechanismus

Target of Action

Propyl myristate, also known as propyl tetradecanoate, primarily targets the skin. It is a polar emollient used in cosmetics and topical medical preparations to enhance skin penetration of drugs . It is also used as an active ingredient in non-prescription pediculicide rinse .

Mode of Action

This compound interacts with the skin by forming a protective barrier on the skin’s surface, thereby helping to lock in moisture and maintain hydration . It enhances the overall texture and feel of products, making creams and lotions glide smoothly onto the skin . It is also effective at enhancing the penetration of other medical agents that may be incorporated into the vehicle as active agents .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the skin absorption process. It has been largely studied and promoted as a skin penetration enhancer . It is also capable of physically coating the exoskeleton bodies of lice, leading to their immobilization .

Pharmacokinetics

Any absorbed this compound is likely to be hydrolyzed to its component compounds of isopropyl alcohol and myristic acid .

Result of Action

The result of this compound’s action is enhanced skin absorption of drugs and other medical agents . It also results in the immobilization and death of lice by blocking their airways, leading to dehydration .

Action Environment

The action of this compound is influenced by environmental factors such as temperature and humidity, which can affect its efficacy and stability. Its molecular stability and resistance to oxidation allow for longer shelf life in products .

Biochemische Analyse

Biochemical Properties

Propyl myristate is a polar emollient and is used in cosmetic and topical pharmaceutical preparations where skin absorption is desired . It has been largely studied and impulsed as a skin penetration enhancer

Cellular Effects

It is known that it is used in cosmetic and topical pharmaceutical preparations where skin absorption is desired .

Molecular Mechanism

It is known that it is used in cosmetic and topical pharmaceutical preparations where skin absorption is desired .

Metabolic Pathways

Any this compound that is absorbed is likely to be hydrolyzed to its component compounds of isopropyl alcohol and myristic acid .

Biologische Aktivität

Propyl myristate (PM) is an ester derived from myristic acid and propanol, commonly used in pharmaceuticals and cosmetics. Its biological activity encompasses various aspects, including dermal penetration enhancement, toxicity profiles, and therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by case studies, research findings, and data tables.

- Chemical Formula : C17H34O2

- Molecular Weight : 270.46 g/mol

- CAS Number : 110-27-0

This compound acts primarily as a penetration enhancer , facilitating the absorption of drugs through the skin. Its non-polar characteristics allow it to disrupt the stratum corneum, thereby increasing the permeability of various active ingredients in topical formulations. Studies have shown that PM improves the delivery of drugs such as estradiol across human epidermis in vitro .

Biological Activity Overview

Case Studies

-

Efficacy Against Head Lice :

A study compared the effectiveness of isothis compound (IPM), a related compound, with traditional treatments like pyrethrum. Results indicated that IPM was more effective at eradicating head lice, showcasing its potential as a therapeutic agent in pediculicides . -

Toxicity Assessment :

In a safety assessment involving various alkyl esters including this compound, it was found that PM exhibited low toxicity levels with no carcinogenic effects observed in dermal applications on mice . The no-observed-adverse-effect level (NOAEL) was established at ≥1000 mg/kg body weight/day .

Research Findings

-

Dermal Absorption Studies :

A study demonstrated that PM significantly enhances the transport of estradiol across human skin layers when used in combination with isopropanol. The permeability coefficient increased with varying ratios of isopropanol to PM, indicating its role as an effective penetration enhancer . -

Microbial Toxicity :

Research indicated that while PM can be used for sterility testing, it may exhibit toxic effects under certain conditions. Historical cases noted severe eye disorders linked to PM-containing ophthalmic ointments, emphasizing the need for caution in its application .

Wissenschaftliche Forschungsanwendungen

Cosmetic Applications

Emollient and Skin Conditioning Agent

- Propyl myristate serves as an emollient in cosmetic formulations, providing a smooth and soft texture to products while enhancing skin hydration. Its lightweight nature allows for easy absorption without leaving a greasy residue .

Thickening Agent

- It acts as a thickening agent in creams and lotions, improving the product's consistency and application properties .

Case Study: Skin Absorption Enhancement

A study demonstrated that when combined with ethanol, this compound significantly improved the transdermal delivery of estradiol across human skin layers in vitro. This highlights its role in enhancing the efficacy of topical medications.

Pharmaceutical Applications

Transdermal Drug Delivery

- This compound is extensively used in pharmaceutical formulations to enhance the absorption of active ingredients through the skin. It is particularly effective in transdermal patches and topical creams .

Pediculicide Formulations

- It is a key ingredient in non-prescription pediculicides for lice treatment. By dissolving the waxy exoskeleton of lice, this compound immobilizes them, leading to dehydration and death .

Table: Comparison of this compound with Other Fatty Acid Esters

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| This compound | C17H34O2 | Excellent skin penetration, low viscosity |

| Ethyl Myristate | C15H30O2 | Lower viscosity, primarily used in food applications |

| Methyl Myristate | C14H28O2 | More volatile; often used in flavorings |

| Isothis compound | C17H34O2 | Similar properties; used as a solvent in various products |

Food Industry Applications

While less common than its cosmetic and pharmaceutical uses, this compound finds applications in the food industry as a food additive and emulsifier. Its ability to blend oils and fats makes it useful in certain food formulations.

Safety and Regulatory Status

Research indicates that this compound is generally recognized as safe when used appropriately. However, moderate skin irritation has been noted upon repeated application in some studies . Regulatory bodies have not approved it as an individual ingredient but allow its use within group standards for specific products .

Eigenschaften

IUPAC Name |

propyl tetradecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-17(18)19-16-4-2/h3-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBVJRXPSXTHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20162295 | |

| Record name | Propyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14303-70-9 | |

| Record name | Propyl myristate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14303-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl myristate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014303709 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propyl myristate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20162295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propyl myristate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.749 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.